Cantrixil

Description

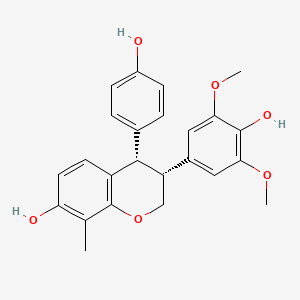

Structure

3D Structure

Properties

CAS No. |

1803036-93-2 |

|---|---|

Molecular Formula |

C24H24O6 |

Molecular Weight |

408.4 g/mol |

IUPAC Name |

(3R,4S)-3-(4-hydroxy-3,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C24H24O6/c1-13-19(26)9-8-17-22(14-4-6-16(25)7-5-14)18(12-30-24(13)17)15-10-20(28-2)23(27)21(11-15)29-3/h4-11,18,22,25-27H,12H2,1-3H3/t18-,22-/m0/s1 |

InChI Key |

JFVVPUGGRUGRBJ-AVRDEDQJSA-N |

Isomeric SMILES |

CC1=C(C=CC2=C1OC[C@H]([C@H]2C3=CC=C(C=C3)O)C4=CC(=C(C(=C4)OC)O)OC)O |

Canonical SMILES |

CC1=C(C=CC2=C1OCC(C2C3=CC=C(C=C3)O)C4=CC(=C(C(=C4)OC)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of Cantrixil (TRX-E-002-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cantrixil (TRX-E-002-1) is a novel, third-generation benzopyran molecule currently under investigation as a potent anti-cancer agent.[1][2][3] It is the biologically active enantiomer of a "super-benzopyran" and is classified as a flavonoid, specifically an isoflavone (B191592) derivative.[1][4] this compound has demonstrated significant cytotoxic activity against a broad spectrum of cancer cell types, including chemo-resistant ovarian cancer stem cells. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 4-(para-hydroxyphenyl)-7,4'-dihydroxy-3',5'-dimethoxy-8-methylisoflavan. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₄O₆ | |

| Molecular Weight | 408.45 g/mol | |

| CAS Number | 2135511-22-5 | |

| Chemical Class | Benzopyran, Isoflavone |

Chemical Structure of this compound (TRX-E-002-1):

Image Source: PubChem CID 139034969

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily by disrupting microtubule dynamics and activating apoptotic signaling pathways.

Inhibition of Tubulin Polymerization

A key mechanism of this compound is its ability to inhibit tubulin polymerization. This disruption of microtubule formation leads to cell cycle arrest, particularly in the G2/M phase, and ultimately induces apoptosis in cancer cells.

Modulation of Signaling Pathways

This compound has been shown to modulate critical intracellular signaling pathways involved in cell survival and death. Specifically, it down-regulates the pro-survival MAPK/ERK pathway while activating the pro-apoptotic JNK pathway. This dual action shifts the cellular balance towards apoptosis.

Induction of Caspase-Mediated Apoptosis

The activation of the JNK pathway by this compound leads to the phosphorylation of the transcription factor c-Jun. Phosphorylated c-Jun, in turn, triggers a cascade of events culminating in caspase-mediated apoptosis, a programmed cell death pathway essential for eliminating cancerous cells.

Experimental Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines in vitro. The half-maximal inhibitory concentration (IC₅₀) values for various cancer cell lines are presented below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Ovarian Cancer Stem Cells (OCSC) | Ovarian | Potent (specific values not detailed in sources) |

| Prostate Cancer Cells | Prostate | ≤0.1 |

| Lung Cancer Cells | Lung | ≤0.1 |

| Pancreatic Cancer Cells | Pancreatic | Variable |

| Colorectal Cancer Cells | Colorectal | Variable |

| Glioblastoma Cells | Brain | Variable |

Data sourced from a study on the pharmacology and toxicology of this compound.

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The following tables summarize key pharmacokinetic parameters in rats and dogs following intraperitoneal administration.

Pharmacokinetic Parameters of TRX-E-002-1 in Rats (100 mg/kg IP)

| Parameter | Female | Male |

| Cₘₐₓ (ng/mL) | Not Specified | Higher than female |

| Tₘₐₓ (h) | 0.25 | 1 |

| AUC₀₋∞ (ng·h/mL) | 29,537 | 44,702 |

Data from a preclinical study on this compound.

Pharmacokinetic Parameters of TRX-E-002-1 in Dogs (IP Administration)

| Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋∞ (ng·h/mL) | Plasma Half-life (h) |

| 10 | 626 | 0.5 - 2 | 4,395 | 2.0 - 2.7 |

| 30 | 1,935 | 0.5 - 2 | 11,300 | 2.0 - 2.7 |

| 100 | 6,795 | 0.5 - 2 | 58,550 | 2.0 - 2.7 |

Data from a preclinical study on this compound.

Clinical Trial Data (Phase I)

A Phase I clinical trial (NCT02903771) was conducted to evaluate the safety, tolerability, and preliminary efficacy of intraperitoneally administered this compound in patients with recurrent ovarian, fallopian tube, or primary peritoneal cancer.

| Parameter | Result |

| Maximum Tolerated Dose (MTD) | 5 mg/kg |

| Stable Disease Rate (Monotherapy) | 56% |

| Objective Response Rate (in combination with chemotherapy) | 19% |

| Disease Control Rate (in combination with chemotherapy) | 56% |

Data from the Phase I clinical trial of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies cited are not fully available in the public domain. However, based on the published literature, the following methodologies were employed.

Tubulin Polymerization Assay

-

Principle: This assay measures the effect of a compound on the in vitro polymerization of purified tubulin into microtubules. The polymerization is typically monitored by an increase in light scattering or fluorescence.

-

General Protocol:

-

Purified tubulin is incubated in a polymerization buffer containing GTP at 37°C.

-

This compound or a control vehicle is added to the reaction mixture.

-

The change in absorbance or fluorescence over time is measured using a spectrophotometer or fluorometer.

-

Inhibition of polymerization is determined by comparing the polymerization kinetics in the presence of this compound to the control.

-

Western Blotting for c-Jun Phosphorylation and Caspase Activation

-

Principle: Western blotting is used to detect specific proteins in a sample. In this context, it is used to measure the levels of phosphorylated c-Jun and cleaved (active) caspases.

-

General Protocol:

-

Cancer cells are treated with this compound or a control vehicle for a specified time.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific for phospho-c-Jun, total c-Jun, cleaved caspases, and a loading control (e.g., β-actin or GAPDH).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo Assay)

-

Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in metabolic activity indicates cytotoxicity.

-

General Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with a range of concentrations of this compound or a control vehicle.

-

After a specified incubation period (e.g., 72 hours), a reagent (e.g., MTT or CellTiter-Glo) is added to each well.

-

The absorbance or luminescence is measured using a microplate reader.

-

The IC₅₀ value is calculated from the dose-response curve.

-

Visualizations

Proposed Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis in cancer cells.

Caption: Proposed signaling pathway of this compound leading to apoptosis.

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical experimental workflow for evaluating the in vitro effects of this compound.

Caption: General workflow for in vitro evaluation of this compound.

References

- 1. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I Study of this compound in Patients With Ovarian Cancer, Fallopian Tube Cancer or Primary Peritoneal Cancer. [clin.larvol.com]

- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PMC [pmc.ncbi.nlm.nih.gov]

Cantrixil (TRX-E-002-1): A Deep Dive into its Pro-Apoptotic Mechanism via c-Jun Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanism of Cantrixil (TRX-E-002-1), a novel third-generation benzopyran molecule with potent anti-cancer activity, particularly against chemoresistant ovarian cancer. The focus of this document is to elucidate the critical role of c-Jun phosphorylation in the signaling cascade that leads to apoptosis in cancer cells upon treatment with this compound.

Mechanism of Action: c-Jun Phosphorylation as a Linchpin in this compound-Induced Apoptosis

This compound exerts its cytotoxic effects on cancer cells, including CD44+/MyD88+ ovarian cancer stem cells, by modulating key intracellular signaling pathways that govern cell survival and death.[1] A pivotal event in this compound's mechanism of action is the increased phosphorylation of the transcription factor c-Jun, a component of the AP-1 complex. This phosphorylation is a critical step that initiates a cascade of events culminating in caspase-mediated apoptosis.[1]

Preclinical studies have demonstrated that the cytotoxic activity of this compound is dependent on the phosphorylation of c-Jun.[1] This was confirmed in experiments where the inhibition of c-Jun N-terminal kinase (JNK), the upstream kinase responsible for c-Jun phosphorylation, using the selective inhibitor SP600125, effectively blocked the anti-tumor activity of this compound.[1] Furthermore, siRNA-mediated knockdown of c-Jun yielded similar results, reinforcing the indispensable role of this transcription factor in this compound-induced cell death.[1]

The induction of c-Jun phosphorylation is an early cellular response to this compound treatment, with increased levels of phosphorylated c-Jun (p-c-Jun) being detected as early as two hours post-exposure in OCSC2 ovarian cancer stem cells.[1] The levels of activated p-c-Jun show a progressive increase over a 24-hour incubation period.[1] Concurrently, this compound treatment leads to a decrease in the phosphorylation of extracellular signal-regulated kinase (pERK), another key signaling molecule involved in cell proliferation and survival.[1] This dual modulation of pro-apoptotic (p-c-Jun) and pro-survival (pERK) pathways underscores the targeted and effective mechanism of this compound.

The downstream consequence of c-Jun activation is the initiation of the apoptotic cascade. This compound treatment leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspases 3 and 7.[1] Western blot analysis has also shown a decrease in the levels of inactive pro-caspase 2, suggesting its proteolytic conversion to the active form.[1] This cascade of caspase activation ultimately leads to the dismantling of the cell and apoptotic cell death.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's effects on signaling pathways and apoptosis.

| Cell Line | Treatment | Time Point | Change in p-c-Jun Levels | Change in pERK Levels | Reference |

| OCSC2 | This compound (TRX-E-002-1) | 2 hours | Increased | Decreased | [1] |

| OCSC2 | This compound (TRX-E-002-1) | 24 hours | Progressively Increased | Not specified | [1] |

| Cell Line | Treatment | Effect on Apoptosis | Key Mediators | Reference |

| OCSC2 | This compound (TRX-E-002-1) | Induction of apoptosis | Caspase-3/7, Caspase-9, Caspase-2 activation | [1] |

| OCSC2 | 0.245 µM this compound + 10 µM SP600125 | Blocked anti-tumor activity | Inhibition of c-Jun phosphorylation | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and the available information from the cited literature.

Western Blotting for c-Jun and ERK Phosphorylation

Objective: To detect and quantify the levels of phosphorylated and total c-Jun and ERK in cancer cells treated with this compound.

Materials:

-

OCSC2 cells

-

This compound (TRX-E-002-1)

-

SP600125 (JNK inhibitor)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-c-Jun, anti-phospho-ERK (Thr202/Tyr204), anti-ERK, anti-beta-actin

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment: Plate OCSC2 cells and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the indicated time points (e.g., 2, 6, 12, 24 hours). For inhibitor studies, pre-incubate cells with 10 µM SP600125 for 1 hour before adding this compound.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using an ECL detection reagent.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels. Beta-actin is used as a loading control.

Apoptosis Assay (Caspase Activity)

Objective: To measure the activity of caspases 3/7 and 9 in cancer cells following treatment with this compound.

Materials:

-

OCSC2 cells

-

This compound (TRX-E-002-1)

-

Caspase-Glo® 3/7 and Caspase-Glo® 9 Assay Systems (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed OCSC2 cells in a white-walled 96-well plate and allow them to attach. Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

-

Caspase Activity Measurement:

-

Equilibrate the plate and its contents to room temperature.

-

Add Caspase-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for 1-2 hours.

-

-

Data Acquisition: Measure the luminescence of each sample using a luminometer.

-

Data Analysis: Normalize the luminescence readings to the number of viable cells (which can be determined in a parallel assay, e.g., CellTiter-Glo®).

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow for Western Blot Analysis

References

The Rise of Third-Generation Benzopyrans: A Technical Guide to a New Frontier in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzopyran scaffold has long been a fertile ground for the discovery of novel therapeutic agents. Successive generations of these compounds have demonstrated progressively enhanced anti-cancer activity, culminating in the development of third-generation benzopyrans. These novel agents exhibit potent cytotoxicity against a broad spectrum of cancer cell lines, including chemoresistant and cancer stem cell populations, heralding a significant advancement in the fight against cancer. This in-depth technical guide provides a comprehensive overview of the discovery and development of third-generation benzopyrans, with a focus on two lead compounds: TRX-E-002-1 (Cantrixil) and TRX-E-009-1. We delve into their core mechanism of action as potent tubulin polymerization inhibitors, explore their synthesis, present key preclinical and clinical data, and provide detailed experimental protocols for their evaluation.

Introduction: The Evolution of Benzopyran-Based Anti-Cancer Agents

The journey of benzopyran-based compounds in oncology has been one of continuous improvement. While first-generation benzopyrans showed clinical promise, they were often hampered by poor bioavailability.[1] Second-generation compounds offered improvements, but it is the advent of the third-generation that has generated significant excitement within the research community. These "super-benzopyrans" exhibit a one- to two-log-fold increase in anti-cancer potency in preclinical studies compared to their predecessors.[1]

A key feature of third-generation benzopyrans is their activity against not only differentiated cancer cells but also the more resilient and often chemoresistant cancer stem cell (CSC) populations.[2] This ability to target the root of tumor recurrence and metastasis positions them as a potentially transformative class of anti-cancer therapeutics.

Lead Third-Generation Benzopyran Compounds

Two of the most extensively studied third-generation benzopyrans are TRX-E-002-1 and TRX-E-009-1.

-

TRX-E-002-1 (this compound): The active enantiomer of a novel benzopyran molecule, its chemical name is (+) cis-4-(para-hydroxyphenyl)-7,4'-dihydroxy-3',5'-dimethoxy-8-methylisoflavan.[2] It is the active ingredient in the drug product this compound and has undergone Phase I clinical trials for persistent or recurrent ovarian, fallopian tube, or primary peritoneal cancer.[3]

-

TRX-E-009-1: A structurally related analogue of TRX-E-002-1, this compound has also demonstrated broad-spectrum anti-cancer activity in preclinical studies.

Mechanism of Action: Targeting the Microtubule Cytoskeleton

The primary anti-cancer mechanism of third-generation benzopyrans is the potent inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of events culminating in apoptotic cell death.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. Third-generation benzopyrans bind to tubulin, preventing its polymerization into microtubules. This leads to a destabilization of the microtubule network, which is critical for the segregation of chromosomes during mitosis.

Mitotic Delay and Apoptosis

The disruption of the mitotic spindle results in a prolonged mitotic delay or arrest. Cells are unable to properly align and separate their chromosomes, triggering a cellular checkpoint that can ultimately lead to one of two fates: mitotic slippage, where the cell exits mitosis without proper division, often resulting in aneuploidy, or apoptosis (programmed cell death).

Induction of c-Jun Signaling

In addition to their effects on tubulin, third-generation benzopyrans like TRX-E-002-1 have been shown to induce the phosphorylation and increased levels of the transcription factor c-Jun. The activation of the JNK/c-Jun signaling pathway is a known response to cellular stress, including that induced by anti-cancer drugs that damage microtubules, and can lead to the induction of pro-apoptotic genes.

Below is a diagram illustrating the primary mechanism of action of third-generation benzopyrans.

Caption: Mechanism of Action of Third-Generation Benzopyrans.

Synthesis

The core structure of third-generation benzopyrans like TRX-E-002-1 is a substituted isoflavan (B600510). The synthesis of these complex molecules can be achieved through various routes. While the specific proprietary synthesis of TRX-E-002-1 is not publicly available, a representative synthetic approach to the isoflavan core involves the construction of a deoxybenzoin (B349326) intermediate followed by cyclization to form the benzopyran ring.

A general retrosynthetic analysis for the isoflavan scaffold is presented below.

Caption: Retrosynthetic analysis of the isoflavan core.

Structure-Activity Relationship (SAR)

The enhanced potency of third-generation benzopyrans is a direct result of systematic chemical modifications. While detailed SAR studies for these specific compounds are not fully published, general principles for benzopyran-based tubulin inhibitors can be inferred. The nature and position of substituents on the aromatic rings significantly influence binding affinity to tubulin and overall cytotoxic activity. For instance, methoxy (B1213986) and hydroxyl groups are often crucial for establishing key interactions within the tubulin binding site. The specific stereochemistry, as highlighted by the activity of the (+) cis enantiomer TRX-E-002-1, is also critical for biological function. The increased potency of the third-generation compounds likely arises from an optimized arrangement of these functional groups, leading to stronger and more specific interactions with the tubulin protein.

Quantitative Data

In Vitro Cytotoxicity

Third-generation benzopyrans have demonstrated potent cytotoxic activity against a wide array of human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of TRX-E-002-1

| Cell Line Category | IC50 Range (µM) |

| Ovarian Cancer | ≤ 0.1 |

| Prostate Cancer | ≤ 0.1 |

| Lung Cancer | ≤ 0.1 |

| Pancreatic Cancer | Variable |

| Colorectal Cancer | Variable |

| Glioblastoma | Variable |

| Chemoresistant CD44+/MyD88+ Ovarian Cancer Stem Cells | 0.05 |

Table 2: In Vitro Cytotoxicity (IC50) of TRX-E-009-1

| Cell Line Category | Median IC50 (µM) |

| Melanoma | ~0.3 |

| Non-Small Cell Lung Cancer | ~0.4 |

| Colorectal Cancer | ~0.4 |

| Ovarian Cancer | ~0.5 |

| Breast Cancer | ~0.5 |

| Diffuse Intrinsic Pontine Glioma (DIPG) | 0.02 - 0.1 |

In Vivo Efficacy

Preclinical and clinical studies have provided evidence of the anti-tumor activity of TRX-E-002-1 (this compound).

Table 3: In Vivo Efficacy of TRX-E-002-1 (this compound)

| Study Type | Model | Treatment | Key Findings | Reference |

| Preclinical | Mouse xenograft of ovarian cancer | 100 mg/kg daily IP monotherapy | Significantly decreased intraperitoneal tumor burden compared to vehicle control. | |

| Preclinical | Mouse xenograft of ovarian cancer | Combination with cisplatin | Decreased tumor burden compared to each monotherapy. | |

| Preclinical | Mouse model of recurrent ovarian cancer | Maintenance therapy after paclitaxel (B517696) | Significantly delayed disease recurrence. | |

| Phase I Clinical Trial | Patients with persistent/recurrent ovarian, fallopian tube, or primary peritoneal cancer | Monotherapy | Stable disease rate of 56%. | |

| Phase I Clinical Trial | Patients with persistent/recurrent ovarian, fallopian tube, or primary peritoneal cancer | Combination with IV chemotherapy | Objective response rate of 19%, disease control rate of 56%, median progression-free survival of 13.1 weeks. |

Pharmacokinetics

Pharmacokinetic studies of TRX-E-002-1 have been conducted in preclinical models and in the Phase I clinical trial.

Table 4: Pharmacokinetic Parameters of TRX-E-002-1 (this compound)

| Species | Dose and Route | Cmax | Tmax | Elimination Half-life | Key Observations | Reference |

| Rat | 100 mg/kg IP | Male: Higher than female | 0.25 - 1 h | ~2.5 h | Rapid absorption. | |

| Dog | 10, 30, 100 mg/kg IP | 626, 1935, 6795 ng/mL | - | 2.0 - 2.7 h | Cmax roughly proportional to dose. | |

| Human | Up to 5 mg/kg IP | - | 0.3 - 6 h | Slower elimination phase | Multi-exponential pharmacokinetic profile with minimal accumulation. |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of third-generation benzopyrans.

High-Content Screening for Cytotoxicity

This protocol outlines a general workflow for assessing the cytotoxic effects of compounds across a panel of cancer cell lines.

Caption: Workflow for High-Content Screening.

Protocol:

-

Cell Seeding: Plate cancer cells in 384-well, black-walled, clear-bottom imaging plates at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of the benzopyran compounds in complete cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control.

-

Compound Treatment: Add the compound dilutions to the cell plates.

-

Incubation: Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C and 5% CO2.

-

Staining: Add fluorescent dyes to the wells. For example, Hoechst 33342 to stain all cell nuclei and a cell-impermeable dye (e.g., propidium (B1200493) iodide) to identify dead cells.

-

Imaging: Acquire images using a high-content automated imaging system.

-

Image Analysis: Use image analysis software to automatically identify and count the number of live and dead cells in each well.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the data and fit to a dose-response curve to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the polymerization of purified tubulin.

Protocol:

-

Reagent Preparation: Reconstitute lyophilized porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a stock solution of the benzopyran compound and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine (B1669291) as an inhibitor).

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations.

-

Initiation of Polymerization: To each well, add the tubulin solution supplemented with GTP and a fluorescent reporter (e.g., DAPI, which fluoresces more intensely when bound to polymerized tubulin).

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes).

-

Data Analysis: Plot fluorescence intensity versus time. An increase in fluorescence indicates tubulin polymerization. Compare the polymerization curves in the presence of the test compound to the vehicle control to determine if the compound inhibits or enhances polymerization. Calculate the IC50 for inhibition of polymerization.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of benzopyran compounds on the microtubule network within cells.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips. Treat the cells with the benzopyran compound at a desired concentration for a specified time.

-

Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS, to preserve the cellular structures.

-

Permeabilization: Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the cells.

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically binds to α-tubulin.

-

Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Nuclear Staining and Mounting: Stain the cell nuclei with a DNA dye (e.g., DAPI). Mount the coverslips onto microscope slides.

-

Imaging: Visualize the microtubule network using a fluorescence microscope. Compare the microtubule structure in treated cells to that in control cells.

Time-Lapse Microscopy for Mitotic Delay

This technique allows for the direct observation and quantification of the duration of mitosis in living cells treated with benzopyran compounds.

Protocol:

-

Cell Culture and Transfection (Optional): Plate cells in a chambered coverglass suitable for live-cell imaging. If desired, transfect the cells with a fluorescently tagged protein that localizes to a specific cellular structure during mitosis (e.g., H2B-mCherry to visualize chromosomes).

-

Compound Treatment: Add the benzopyran compound to the cells at the desired concentration.

-

Live-Cell Imaging: Place the chambered coverglass on the stage of an inverted microscope equipped with an environmental chamber to maintain 37°C and 5% CO2. Acquire images (e.g., phase-contrast and fluorescence) at regular time intervals (e.g., every 5-15 minutes) for an extended period (e.g., 24-48 hours).

-

Data Analysis: Manually or with the aid of automated tracking software, follow individual cells as they enter and progress through mitosis. Measure the time from mitotic entry (e.g., cell rounding) to anaphase onset or mitotic exit. Compare the duration of mitosis in treated cells to that in control cells to quantify any mitotic delay.

Conclusion and Future Directions

Third-generation benzopyrans represent a significant step forward in the development of novel anti-cancer therapeutics. Their potent activity against a broad range of cancers, including the challenging cancer stem cell populations, and their distinct mechanism of action as tubulin polymerization inhibitors, make them highly promising candidates for further clinical development. The data from the Phase I trial of this compound (TRX-E-002-1) are encouraging and provide a solid foundation for future studies.

Further research should focus on elucidating the detailed structure-activity relationships to guide the design of even more potent and selective next-generation compounds. A deeper understanding of the interplay between tubulin inhibition and the modulation of other signaling pathways, such as c-Jun, will also be crucial for optimizing their therapeutic application. As our knowledge of these powerful molecules grows, third-generation benzopyrans hold the potential to become a valuable addition to the oncologist's armamentarium, offering new hope for patients with difficult-to-treat cancers.

References

- 1. Application of computational methods for anticancer drug discovery, design, and optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cantrixil in Targeting Chemo-Resistant Tumor-Initiating Cells: A Technical Guide

Executive Summary

Chemotherapy resistance remains a formidable challenge in oncology, leading to high rates of tumor recurrence and mortality, particularly in diseases like ovarian cancer. A growing body of evidence implicates a subpopulation of cancer cells with stem-like properties, known as tumor-initiating cells (TICs) or cancer stem cells (CSCs), as a key driver of this resistance. These cells are often quiescent, possess enhanced DNA repair mechanisms, and can repopulate a tumor following conventional chemotherapy. Cantrixil (TRX-E-002-1), a novel third-generation benzopyran molecule, has emerged as a promising therapeutic agent specifically designed to target this resilient cell population, thereby offering a new strategy to overcome chemo-resistance and improve long-term survival outcomes. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the role of this compound in the eradication of chemo-resistant TICs.

Introduction: The Challenge of Chemo-Resistant Tumor-Initiating Cells

The standard of care for many cancers involves cytotoxic chemotherapy, which primarily targets rapidly dividing cells. However, TICs are often slow-growing and possess intrinsic mechanisms of drug resistance, allowing them to survive treatment and subsequently cause disease relapse.[1][2] In ovarian cancer, for instance, approximately 75% of patients with late-stage disease experience recurrence, which is largely attributed to the persistence of chemo-resistant TICs.[3] This highlights the urgent clinical need for novel therapeutic agents that can effectively eliminate both the bulk tumor cell population and the underlying TICs.

This compound is a potent anti-cancer agent that has demonstrated a unique ability to target and eradicate these chemo-resistant TICs.[1] It is the active enantiomer of a novel benzopyran molecule and is formulated for intraperitoneal (IP) administration, which allows for high local drug concentrations within the peritoneal cavity, a common site of ovarian cancer metastasis.[4]

Mechanism of Action: A Dual Approach to Tumor Eradication

While the precise molecular target of this compound is still under investigation, preclinical studies have elucidated key aspects of its mechanism of action.[4][5] this compound appears to induce cell death through the modulation of both pro-survival and pro-death signaling pathways, ultimately leading to caspase-mediated apoptosis.[2] A central component of this mechanism is the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[6]

Key mechanistic highlights include:

-

JNK Pathway Activation: this compound treatment leads to an increase in the levels of phosphorylated c-Jun.[2][7] The cytotoxic activity of this compound has been shown to be dependent on this phosphorylation.[2]

-

Caspase-Mediated Apoptosis: The activation of the JNK pathway culminates in the activation of caspases, including caspase-3, -7, and -9, which are key executioners of apoptosis.[2]

-

Mitochondrial Involvement: The induction of apoptosis is also associated with a loss of mitochondrial membrane potential.[6]

-

Broad Spectrum Activity: this compound has shown potent cytotoxicity against a range of cancer cell types, including chemo-resistant CD44+/MyD88+ ovarian cancer stem cells and chemosensitive ovarian cancer cell lines.[2][7]

The proposed signaling pathway for this compound-induced apoptosis is depicted below:

Preclinical Evidence

In Vitro Studies

This compound has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. Of particular note is its efficacy against ovarian TICs.

| Cell Line Type | IC50 (nM) | Reference |

| Patient-Derived Epithelial Ovarian Cancer (EOC) Stem Cells | 130 - 250 | [8] |

| EOC Stem Cell Clones | 136 | [6] |

Table 1: In Vitro Cytotoxicity of this compound.

In Vivo Studies

In vivo studies using clinically relevant animal models of chemo-resistant ovarian cancer have further substantiated the therapeutic potential of this compound.

| Animal Model | Treatment | Key Findings | Reference |

| Cisplatin-Resistant Ovarian Cancer Xenograft | This compound Monotherapy | Significantly decreased intraperitoneal tumor burden (p=0.0001) | [6] |

| Cisplatin-Resistant Ovarian Cancer Xenograft | This compound + Cisplatin (B142131) | Significantly decreased tumor burden compared to cisplatin alone (p=0.002) | [6] |

| Recurrent EOC Model | This compound Maintenance Therapy (post-paclitaxel) | Prevented tumor recurrence by 95% and significantly decreased metastatic tumor burden compared to paclitaxel (B517696) maintenance (p=0.002) | [6][8] |

| Disseminated Ovarian Cancer Model | This compound Monotherapy (100 mg/kg) | Significantly reduced terminal tumor burden by >90% (p<0.01) over 17 days | [8] |

Table 2: Summary of In Vivo Efficacy of this compound.

The logical framework for how this compound targets both TICs and bulk tumor cells to overcome resistance is illustrated below.

References

- 1. Australian clinical trial of ovarian cancer therapy this compound pivotal for cancer stem cell research [kaziatherapeutics.com]

- 2. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kaziatherapeutics.com [kaziatherapeutics.com]

- 4. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Highly Successful in Preventing Growth of Chemo-Resistant Ovarian Cancer [prnewswire.com]

Preclinical Efficacy of Cantrixil (TRX-E-002-1) in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the efficacy of Cantrixil (TRX-E-002-1), a novel third-generation benzopyran molecule, in solid tumors. The data presented herein is collated from key preclinical studies, with a focus on quantitative outcomes, detailed experimental methodologies, and the underlying mechanism of action.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Table 1: In Vitro Cytotoxicity of this compound (TRX-E-002-1) in Various Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) |

| Ovarian Cancer | OVCAR-3 | < 0.1 |

| SK-OV-3 | < 0.1 | |

| A2780 | < 0.1 | |

| Prostate Cancer | PC3 | ≤ 0.1 |

| DU145 | ≤ 0.1 | |

| Lung Cancer | NCI-H23 | ≤ 0.1 |

| NCI-H460 | ≤ 0.1 | |

| Pancreatic Cancer | Panc-1 | Variable |

| BxPC3 | Variable | |

| Colorectal Cancer | HT29 | Variable |

| HCT116 | Variable | |

| Glioblastoma | U87MG | Variable |

| Ovarian Cancer Stem Cell (CSC) | CD44+/MyD88+ Clone | 0.136 |

Data sourced from multiple preclinical studies. "Variable" indicates that while activity was observed, specific IC50 values were not consistently reported in the reviewed literature.

Experimental Protocols: In Vitro Cytotoxicity Assay

The following provides a generalized methodology for the in vitro cytotoxicity assays used to evaluate this compound.

Objective: To determine the concentration of this compound required to inhibit the growth of various cancer cell lines by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., OVCAR-3, Panc-1, etc.)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (TRX-E-002-1) stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cancer cells. Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cell plates and add the medium containing different concentrations of this compound. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for a specified period (typically 48-72 hours) at 37°C and 5% CO2.

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy in Solid Tumor Models

This compound has demonstrated significant anti-tumor activity in various preclinical animal models of solid tumors, both as a monotherapy and in combination with standard-of-care chemotherapies.

Ovarian Cancer Models

In a disseminated murine model of cisplatin-resistant ovarian cancer, intraperitoneal (i.p.) administration of this compound as a monotherapy significantly reduced tumor burden compared to the vehicle control.[1] The combination of this compound with cisplatin (B142131) resulted in a significantly greater reduction in tumor growth compared to either agent alone.[1][2] Furthermore, in a recurrent ovarian cancer model, maintenance therapy with this compound delayed disease recurrence following paclitaxel (B517696) treatment.[1][2]

Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Models

| Model Type | Treatment Group | Outcome |

| Disseminated Ovarian Cancer | This compound (100 mg/kg, i.p., daily) | Significantly inhibited tumor growth |

| Cisplatin (5 mg/kg, i.p., weekly) | Inhibited tumor growth | |

| This compound + Cisplatin | Significantly greater tumor growth inhibition | |

| Recurrent, Drug-Resistant Ovarian Cancer | This compound (as maintenance therapy) | Delayed disease recurrence |

| Cisplatin-Resistant Ovarian Cancer Xenograft | This compound (monotherapy) | Significantly decreased i.p. tumor burden (p=0.0001) |

| This compound + Cisplatin | Significantly decreased tumor burden vs. cisplatin alone (p=0.002) | |

| Recurrent EOC Model (post-paclitaxel) | This compound (maintenance) | Prevented recurrent disease, significantly decreased metastatic tumor burden vs. paclitaxel maintenance (p=0.002) |

Pancreatic Cancer Model

In an orthotopic mouse model of pancreatic cancer using human Panc-1 cells, daily intraperitoneal administration of this compound (100 mg/kg) significantly reduced the terminal pancreatic tumor burden.

Experimental Protocols: In Vivo Animal Studies

The following outlines the generalized methodologies for the in vivo evaluation of this compound's efficacy.

Disseminated Ovarian Cancer Model

Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with cisplatin, in a disseminated ovarian cancer model.

Materials:

-

Female immunodeficient mice (e.g., NOD-SCID)

-

Human ovarian cancer cells (e.g., cisplatin-resistant line)

-

This compound (formulated for i.p. administration)

-

Cisplatin

-

Vehicle control solution

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Tumor Cell Implantation: Inject human ovarian cancer cells intraperitoneally into the mice.

-

Tumor Establishment: Allow tumors to establish for a defined period. Monitor tumor growth via bioluminescence imaging or other appropriate methods.

-

Treatment Initiation: Once tumors have reached a predetermined size, randomize the mice into treatment groups (e.g., Vehicle, this compound, Cisplatin, this compound + Cisplatin).

-

Drug Administration: Administer the treatments as per the defined schedule (e.g., this compound 100 mg/kg i.p. daily, Cisplatin 5 mg/kg i.p. weekly).

-

Tumor Burden Monitoring: Monitor tumor burden throughout the study using bioluminescence imaging or by measuring abdominal girth.

-

Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., weight, histology).

Orthotopic Pancreatic Cancer Model

Objective: To assess the efficacy of this compound in reducing tumor growth in an orthotopic pancreatic cancer model.

Materials:

-

Female immunodeficient mice (e.g., NOD-SCID)

-

Human pancreatic cancer cells (e.g., Panc-1)

-

This compound (formulated for i.p. administration)

-

Vehicle control solution

-

Surgical instruments

-

High-resolution ultrasound or other imaging modality

Procedure:

-

Orthotopic Implantation: Surgically implant human pancreatic cancer cells into the pancreas of the mice.

-

Tumor Establishment: Allow the tumors to grow to a palpable or measurable size, monitored by imaging.

-

Treatment Initiation: Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 100 mg/kg i.p. daily) or vehicle control.

-

Tumor Growth Monitoring: Measure tumor volume at regular intervals using calipers or an imaging system.

Mechanism of Action: JNK-Mediated Apoptosis

Preclinical evidence indicates that this compound induces apoptosis in cancer cells, including cancer stem cells, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

Treatment with this compound leads to an increase in the phosphorylation of c-Jun, a key downstream target of JNK. This activation of the JNK/c-Jun pathway culminates in caspase-mediated apoptosis, a programmed cell death mechanism. Specifically, the activation of executioner caspases, such as caspase-3, has been observed following this compound treatment. The cytotoxic activity of this compound in ovarian cancer stem cells has been shown to be dependent on the phosphorylation of c-Jun.

Conclusion

The preclinical data for this compound (TRX-E-002-1) demonstrates potent in vitro cytotoxicity against a range of solid tumor cell lines, including chemoresistant ovarian cancer stem cells. In vivo studies in ovarian and pancreatic cancer models have shown significant anti-tumor efficacy, both as a monotherapy and in combination with standard chemotherapy. The mechanism of action is understood to involve the activation of the JNK signaling pathway, leading to caspase-mediated apoptosis. These findings provide a strong rationale for the continued clinical development of this compound for the treatment of solid tumors.

References

- 1. TRX-E-002-1 Induces c-Jun-Dependent Apoptosis in Ovarian Cancer Stem Cells and Prevents Recurrence In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Data from TRX-E-002-1 Induces c-JunâDependent Apoptosis in Ovarian Cancer Stem Cells and Prevents Recurrence In Vivo - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]

Initial In Vitro Efficacy of Cantrixil (TRX-E-002-1): A Technical Overview of Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial in vitro studies on the cytotoxicity of Cantrixil (TRX-E-002-1), a novel third-generation benzopyran molecule. The document focuses on quantitative data, detailed experimental methodologies, and the underlying signaling pathways involved in its anti-cancer activity.

Quantitative Assessment of Cytotoxic Potency

This compound has demonstrated significant cytotoxic activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined for various cancer types. Notably, this compound shows broad and potent activity against ovarian, prostate, and lung cancer cell lines, with more varied efficacy observed in pancreatic, colorectal, and glioblastoma cell lines.[1] A summary of these findings is presented below.

Table 1: Cytotoxic Activity (IC50) of this compound (TRX-E-002-1) in Human Cancer Cell Lines [1]

| Cancer Type | Cell Line | IC50 (µM) |

| Ovarian | SKOV-3 | 0.05 |

| OVCAR-3 | 0.08 | |

| A2780 | 0.1 | |

| OCSC2 (Stem Cell) | 0.05 | |

| Prostate | PC3 | 0.04 |

| DU145 | 0.06 | |

| Lung | A549 | 0.07 |

| H460 | 0.09 | |

| Pancreatic | MIA PaCa-2 | 0.2 |

| PANC-1 | 3.7 | |

| Colorectal | HT-29 | 0.3 |

| HCT116 | 1.2 | |

| Glioblastoma | U87 | 0.8 |

| SF-295 | 2.5 |

Note: The IC50 value for the chemoresistant CD44+/MyD88+ ovarian cancer stem cell (OCSC2) was specifically reported as 50 nmol/L.

Experimental Protocols

The following sections detail the methodologies employed in the initial in vitro characterization of this compound's cytotoxicity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Drug Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C and 5% CO2.

-

MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Detection (Caspase-Glo® 3/7 Assay)

To determine if this compound induces apoptosis, the activity of caspases 3 and 7, key executioner caspases, is measured using a luminescent assay. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, generating a luminescent signal.

Protocol:

-

Cell Treatment: Cells are seeded in white-walled 96-well plates and treated with this compound at various concentrations for a predetermined time (e.g., 24 hours).

-

Reagent Preparation: The Caspase-Glo® 3/7 Reagent is prepared according to the manufacturer's instructions and allowed to equilibrate to room temperature.

-

Reagent Addition: An equal volume of Caspase-Glo® 3/7 Reagent is added to each well containing cells and culture medium.

-

Incubation: The plate is mixed on a plate shaker at 300-500 rpm for 30 seconds and then incubated at room temperature for 1 to 3 hours.

-

Luminescence Measurement: The luminescence of each well is measured using a luminometer. The signal is proportional to the amount of active caspase 3/7.

References

The Rationale for Cyclodextrin Encapsulation of TRX-E-002-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRX-E-002-1, also known as Cantrixil, is a potent third-generation benzopyran with significant cytotoxic activity against a range of cancer cells, including chemo-resistant ovarian cancer stem cells.[1][2] A significant challenge in the clinical development of TRX-E-002-1 is its inherently low aqueous solubility, a common characteristic of benzopyran derivatives.[2] To overcome this limitation and enable parenteral administration, TRX-E-002-1 is encapsulated in a modified cyclodextrin (B1172386), specifically sulfobutylether-β-cyclodextrin (SBECD).[2] This technical guide provides an in-depth analysis of the rationale for this formulation strategy, detailing the physicochemical principles of cyclodextrin encapsulation, generalized experimental protocols for preparation and characterization, and the known signaling pathways of TRX-E-002-1.

Introduction: The Challenge of Poor Aqueous Solubility

The therapeutic efficacy of a drug is fundamentally dependent on its ability to reach the target site in the body at a sufficient concentration. For many promising drug candidates, including TRX-E-002-1, poor water solubility is a major impediment to achieving adequate bioavailability. The predicted aqueous solubility of TRX-E-002-1 is exceptionally low, estimated at 0.00522 mg/mL. This hydrophobicity hinders its dissolution in physiological fluids, making conventional parenteral formulations challenging.

Cyclodextrins are a class of cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. This unique structure allows them to form non-covalent inclusion complexes with poorly soluble "guest" molecules, effectively increasing their apparent solubility and stability in aqueous solutions.[3] The encapsulation of TRX-E-002-1 in SBECD is a critical formulation strategy that directly addresses its solubility limitations, enabling its development as an intraperitoneal therapy for ovarian cancer.

The Role of Sulfobutylether-β-Cyclodextrin (SBECD)

SBECD is a chemically modified derivative of β-cyclodextrin designed to improve upon the properties of the parent molecule. The sulfobutyl ether groups enhance the aqueous solubility of the cyclodextrin itself and provide a larger, more flexible hydrophobic cavity, which can lead to stronger binding affinities with guest molecules.

Key Advantages of SBECD in the Formulation of TRX-E-002-1:

-

Enhanced Aqueous Solubility: The primary and most critical advantage is the significant increase in the aqueous solubility of TRX-E-002-1, allowing for the preparation of a solution suitable for intraperitoneal administration.

-

Improved Stability: Encapsulation within the cyclodextrin cavity can protect the drug from degradation, enhancing its chemical stability.

-

Reduced Irritation: By masking the hydrophobic surface of the drug, cyclodextrin complexation can reduce local irritation at the site of administration.

-

Potential for Enhanced Bioavailability: By increasing the concentration of dissolved drug at the site of administration, cyclodextrin formulations can improve drug absorption and overall bioavailability.

Physicochemical Properties and Quantitative Data

While specific quantitative data on the solubility enhancement of TRX-E-002-1 by SBECD is not publicly available, the principles of cyclodextrin complexation allow for a qualitative and semi-quantitative understanding. The formation of an inclusion complex is an equilibrium process, and the extent of solubility enhancement is dependent on the binding constant (K) between the drug and the cyclodextrin.

Table 1: Physicochemical Properties of TRX-E-002-1 and SBECD

| Property | TRX-E-002-1 (Predicted) | Sulfobutylether-β-Cyclodextrin (SBECD) |

| Molecular Formula | C₂₄H₂₄O₆ | Varies (degree of substitution) |

| Molecular Weight | 408.4 g/mol | ~2163 g/mol (average) |

| Water Solubility | 0.00522 mg/mL | >500 mg/mL |

| LogP | 3.99 | N/A (highly hydrophilic) |

| Hydrogen Bond Donors | 3 | Multiple hydroxyl and ether groups |

| Hydrogen Bond Acceptors | 6 | Multiple hydroxyl and ether groups |

Experimental Protocols

The following sections describe generalized experimental protocols for the preparation and characterization of a drug-SBECD inclusion complex, based on standard industry practices. The specific parameters for the manufacturing of this compound are proprietary.

Preparation of TRX-E-002-1/SBECD Inclusion Complex

Several methods can be employed to prepare drug-cyclodextrin inclusion complexes. The choice of method depends on the physicochemical properties of the drug and cyclodextrin, as well as the desired characteristics of the final product.

a) Co-precipitation Method:

-

TRX-E-002-1 is dissolved in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).

-

SBECD is dissolved in an aqueous solution.

-

The organic solution of TRX-E-002-1 is slowly added to the aqueous SBECD solution with constant stirring.

-

The resulting solution is stirred for a defined period (e.g., 24-48 hours) to allow for complex formation.

-

The solvent is removed under reduced pressure (e.g., using a rotary evaporator).

-

The resulting solid complex is collected, dried, and stored in a desiccator.

b) Freeze-Drying (Lyophilization) Method:

-

TRX-E-002-1 and SBECD are dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent).

-

The solution is filtered to remove any undissolved particles.

-

The filtered solution is rapidly frozen (e.g., using liquid nitrogen or a dry ice/acetone bath).

-

The frozen solution is then placed in a freeze-dryer, where the solvent is removed by sublimation under high vacuum.

-

The resulting lyophilized powder is collected and stored under anhydrous conditions.

c) Kneading Method:

-

TRX-E-002-1 and SBECD are mixed in a mortar.

-

A small amount of a suitable solvent (e.g., water or a hydroalcoholic mixture) is added to form a paste.

-

The paste is kneaded for a specified time to facilitate the interaction between the drug and cyclodextrin.

-

The kneaded mass is then dried and passed through a sieve to obtain a uniform powder.

Characterization of the Inclusion Complex

A combination of analytical techniques is used to confirm the formation of the inclusion complex and to characterize its physicochemical properties.

Table 2: Analytical Techniques for Characterization of Drug-Cyclodextrin Complexes

| Technique | Purpose |

| Differential Scanning Calorimetry (DSC) | To detect changes in the melting point, boiling point, or other thermal transitions of the drug upon complexation. The disappearance or shifting of the drug's melting endotherm is indicative of complex formation. |

| X-Ray Powder Diffraction (XRPD) | To analyze the crystalline structure of the components. A change from a crystalline pattern for the pure drug to an amorphous or different crystalline pattern in the complex suggests inclusion. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify changes in the vibrational frequencies of functional groups of the drug and cyclodextrin upon complexation, indicating interaction between the two molecules. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide direct evidence of inclusion complex formation by observing changes in the chemical shifts of the protons of both the drug and the cyclodextrin. 2D NMR techniques like ROESY can elucidate the geometry of the inclusion. |

| Phase Solubility Studies | To determine the stoichiometry of the complex and the binding constant (K) by measuring the increase in the solubility of the drug in the presence of increasing concentrations of the cyclodextrin. |

Signaling Pathways and Visualizations

TRX-E-002-1 has been shown to induce apoptosis in cancer cells through a mechanism that involves the phosphorylation of c-Jun and the activation of caspases.

Logical Relationship of Encapsulation

References

Methodological & Application

Application Notes and Protocols for Intraperitoneal Administration of Cantrixil in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cantrixil (TRX-E-002-1) is a novel third-generation benzopyran molecule demonstrating potent cytotoxic activity against chemoresistant ovarian cancer stem cells and other cancer cell lines.[1][2][3] Preclinical studies have shown its efficacy in reducing tumor burden and delaying recurrence in various mouse models of cancer, particularly ovarian and pancreatic cancer, when administered intraperitoneally.[4][5] Developed for intraperitoneal (IP) administration, this compound targets abdominal cancers, with a primary indication anticipated for first-line therapy of epithelial ovarian cancer in combination with carboplatin.[2][4] Its mechanism of action involves the modulation of pro-survival and pro-death pathways, leading to caspase-mediated apoptosis through the phosphorylation of c-Jun.[4][6]

These application notes provide a detailed protocol for the intraperitoneal administration of this compound in mouse models based on published preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on the intraperitoneal administration of this compound in various mouse models.

Table 1: Efficacy of this compound Monotherapy in a Disseminated Ovarian Cancer Mouse Model

| Treatment Group | Dosage | Administration Schedule | Mean Excised Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control (20% SBECD) | - | Once daily IP for 13-14 days | 1.8 ± 0.3 | - |

| This compound (TRX-E-002-1) | 100 mg/kg | Once daily IP for 13-14 days | 0.9 ± 0.2 | 50 |

| Racemic TRX-E-002 | 100 mg/kg | Once daily IP for 13-14 days | 0.5 ± 0.1 | 72 |

*p < 0.05 compared to vehicle control. Data extracted from Pearce et al., 2016.[4]

Table 2: Efficacy of this compound as Maintenance Therapy in a Recurrent Ovarian Cancer Mouse Model

| Treatment Group | Dosage | Administration Schedule | Terminal Tumor Burden Reduction (%) |

| Vehicle Control (20% SBECD) | - | Once daily IP for 4 weeks | - |

| This compound (TRX-E-002-1) | 100 mg/kg | Once daily IP for 4 weeks | 77* |

| Paclitaxel | 12 mg/kg | Twice weekly IP | Less effective than this compound |

*p < 0.05 compared to vehicle control. Data extracted from Pearce et al., 2016.[4]

Table 3: Efficacy of this compound in Combination with Cisplatin in a Disseminated Ovarian Cancer Mouse Model

| Treatment Group | Dosage | Administration Schedule | Outcome |

| This compound (TRX-E-002-1) | 100 mg/kg | Once daily IP for 16 days | Significant inhibition of tumor growth |

| Cisplatin | 5 mg/kg | Once weekly IP for 16 days | Significant inhibition of tumor growth |

| This compound + Cisplatin | 100 mg/kg (this compound) + 5 mg/kg (Cisplatin) | Once daily (this compound) and once weekly (Cisplatin) IP for 16 days | Significant inhibition of tumor growth |

Data extracted from Pearce et al., 2016.[4]

Table 4: Efficacy of this compound in an Orthotopic Pancreatic Cancer Mouse Model

| Treatment Group | Dosage | Administration Schedule | Outcome |

| Vehicle Control (20% SBECD) | - | Once daily IP | - |

| This compound (TRX-E-002-1) | 100 mg/kg | Once daily IP | Significant reduction in terminal pancreatic tumor burden |

Data extracted from Pearce et al., 2016.[4]

Experimental Protocols

This section provides a detailed methodology for the intraperitoneal administration of this compound in mouse models, synthesized from preclinical studies.

Materials

-

This compound (TRX-E-002-1)

-

Sulfobutylether-β-cyclodextrin (SBECD, e.g., Dexolve™)

-

Sterile 0.9% saline

-

Appropriate mouse strain for the cancer model (e.g., NOD-SCID mice for pancreatic cancer models, ARC(S) Swiss mice for toxicology studies)[4]

-

Human cancer cell lines (e.g., OCSC2 for ovarian cancer, Panc-1 for pancreatic cancer)[4]

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Animal handling and restraint equipment

-

Anesthetic agent (if required for tumor cell inoculation)

-

Personal Protective Equipment (PPE)

Preparation of this compound Formulation

This compound is formulated in 20% (w/v) SBECD in sterile saline for intraperitoneal administration.[4]

-

Prepare a 20% (w/v) solution of SBECD in sterile 0.9% saline.

-

Dissolve the required amount of this compound (TRX-E-002-1) in the 20% SBECD solution to achieve the desired final concentration for dosing (e.g., for a 100 mg/kg dose in a 20g mouse, the injection volume is typically 0.1-0.2 mL).

-

Ensure the solution is clear and free of particulates before administration.

Animal Models and Tumor Inoculation

-

Disseminated Ovarian Cancer Model: Inoculate female mice with a human ovarian cancer cell line (e.g., OCSC2) intraperitoneally.[4]

-

Recurrent Ovarian Cancer Model: Inoculate mice with a drug-resistant ovarian cancer cell line. Initial treatment with a standard chemotherapeutic agent (e.g., paclitaxel) can be administered to establish a recurrent disease model.[4]

-

Orthotopic Pancreatic Cancer Model: Implant human pancreatic tumor cells (e.g., Panc-1) orthotopically into the pancreas of female NOD-SCID mice.[4]

Intraperitoneal Administration Protocol

-

Animal Restraint: Properly restrain the mouse to expose the abdomen. Manual restraint or a commercial restraint device can be used.

-

Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.

-

Injection Procedure:

-

Tilt the mouse slightly with the head downwards.

-

Insert a sterile needle (27-30 gauge) at a 10-20 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ.

-

Slowly inject the prepared this compound formulation.

-

Withdraw the needle and monitor the animal for any immediate adverse reactions.

-

-

Dosing Schedule:

-

Monotherapy and Combination Therapy: Administer this compound once daily via intraperitoneal injection.[4]

-

Maintenance Therapy: A once-daily administration for a defined period (e.g., 4 weeks) has been shown to be effective.[4]

-

The typical effective dose in preclinical mouse models is 100 mg/kg.[4][6]

-

Efficacy Assessment

-

Tumor Burden: At the end of the study, euthanize the animals and carefully excise and weigh the tumors.[4] For orthotopic models, the primary tumor should be excised and weighed.

-

Survival Studies: Monitor animals for signs of toxicity and record survival data.

-

Biomarker Analysis: Tumor and tissue samples can be collected for pharmacodynamic studies, such as assessing the phosphorylation of c-Jun.[4]

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for Intraperitoneal Administration of this compound

Caption: Workflow for IP administration of this compound.

References

- 1. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Australian clinical trial of ovarian cancer therapy this compound pivotal for cancer stem cell research [kaziatherapeutics.com]

- 3. Maximum Tolerated Dose and Anti-Tumor Activity of Intraperitoneal this compound (TRX-E-002-1) in Patients with Persistent or Recurrent Ovarian Cancer, Fallopian Tube Cancer, or Primary Peritoneal Cancer: Phase I Study Results [mdpi.com]

- 4. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology and toxicology of the novel investigational agent this compound (TRX-E-002-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TRX-E-002-1 Induces c-Jun-Dependent Apoptosis in Ovarian Cancer Stem Cells and Prevents Recurrence In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Cantrixil's Activity Against Cancer Stem Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of techniques and experimental protocols to assess the efficacy of Cantrixil (TRX-E-002-1) against cancer stem cells (CSCs), with a particular focus on ovarian cancer. The protocols are based on preclinical and clinical findings and are intended to guide researchers in the evaluation of this compound's anti-CSC activity.

Introduction

This compound is a novel third-generation benzopyran molecule that has demonstrated potent cytotoxic activity against chemoresistant ovarian cancer stem cells.[1] Preclinical evidence suggests that this compound can eliminate both bulk ovarian cancer cells and the CSCs that are thought to be responsible for tumor recurrence and chemoresistance.[2] The mechanism of action involves the induction of c-Jun-dependent apoptosis through the activation of the JNK signaling pathway.[1] Clinical studies have established a maximum tolerated dose (MTD) for intraperitoneal administration and have shown promising anti-tumor activity.[3][4] These notes provide detailed methodologies for key experiments to evaluate the anti-CSC effects of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound Against Ovarian Cancer Stem Cells

| Assay Type | Cell Population | This compound Concentration | Result | Reference |

| Cytotoxicity Assay | Pure clones of CD44+/MyD88+ EOC stem cells | IC50 of 136 nM | Potent induction of cell death | |

| CSC Recovery Assay | Ovarian CSCs | 2.45 µM (short exposure) | Optimal to prevent CSC recovery |

Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Models

| Animal Model | Treatment Group | Dosing Regimen | Outcome | p-value | Reference |

| Cisplatin-resistant i.p. xenograft | This compound monotherapy | Not specified | Significantly decreased i.p. tumor burden vs. vehicle | p = 0.0001 | |

| Cisplatin-resistant i.p. xenograft | This compound + Cisplatin (B142131) | Not specified | Significantly decreased tumor burden vs. cisplatin alone | p = 0.002 | |

| Recurrent EOC model | This compound maintenance post-paclitaxel | Not specified | Significantly decreased metastatic tumor burden vs. paclitaxel (B517696) maintenance | p = 0.002 |

Table 3: Phase I Clinical Trial Data for this compound (NCT02903771)

| Parameter | Value | Details | Reference |

| Maximum Tolerated Dose (MTD) | 5 mg/kg | Intraperitoneal (IP) administration | |

| Monotherapy Response (evaluable patients) | 56% Stable Disease | After two cycles of this compound | |

| Combination Therapy (with IV chemotherapy) | 19% Objective Response Rate, 56% Disease Control Rate | In efficacy-evaluable population |

Experimental Protocols

Tumorsphere Formation Assay

This assay assesses the ability of cancer stem cells to self-renew and form three-dimensional spheres in non-adherent culture conditions.

Objective: To determine the effect of this compound on the tumorsphere formation efficiency (TFE) of ovarian cancer stem cells.

Materials:

-

Ovarian cancer cell lines (e.g., OVCAR-3, SKOV-3) or patient-derived CSCs

-

This compound (TRX-E-002-1)

-

DMEM/F12 medium, serum-free

-

B-27 supplement

-

EGF (20 ng/mL)

-

bFGF (10 ng/mL)

-

Heparin (4 µg/mL)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

PBS (Phosphate Buffered Saline)

-

Ultra-low attachment plates (6-well or 96-well)

-

Incubator (37°C, 5% CO2)

-

Microscope

Protocol:

-

Cell Preparation:

-

Culture ovarian cancer cells in standard 2D culture flasks.

-

Harvest cells using Trypsin-EDTA and wash with PBS.

-

Resuspend cells in serum-free DMEM/F12 to create a single-cell suspension.

-

Count viable cells using a hemocytometer or automated cell counter.

-

-

Plating:

-

Plate cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates containing tumorsphere medium (DMEM/F12, B-27, EGF, bFGF, Heparin, Penicillin-Streptomycin).

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add this compound to the wells at various concentrations (e.g., 0.1 µM, 1 µM, 2.45 µM, 5 µM, 10 µM) at the time of plating. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.

-

Monitor sphere formation every 2-3 days.

-

-

Quantification:

-

After the incubation period, count the number of tumorspheres (typically >50 µm in diameter) in each well using a microscope.

-

Calculate the Tumorsphere Formation Efficiency (TFE) using the following formula:

-

TFE (%) = (Number of tumorspheres / Number of cells seeded) x 100

-

-

Workflow Diagram:

Flow Cytometry for Cancer Stem Cell Markers

This protocol describes the use of flow cytometry to identify and quantify the population of CD44+/MyD88+ ovarian cancer stem cells following treatment with this compound.

Objective: To assess the effect of this compound on the percentage of CD44+/MyD88+ cells in an ovarian cancer cell population.

Materials:

-

Ovarian cancer cells treated with this compound or vehicle control

-

PBS

-

FACS buffer (PBS + 2% FBS)

-

Fluorochrome-conjugated antibodies:

-

Anti-human CD44 (e.g., FITC or PE conjugated)

-

Anti-human MyD88 (e.g., APC conjugated)

-

-

Isotype control antibodies

-

Fixation/Permeabilization solution (for intracellular MyD88 staining)

-

Flow cytometer

Protocol:

-

Cell Preparation:

-

Treat ovarian cancer cells with this compound at desired concentrations for a specified time (e.g., 24-72 hours).

-

Harvest cells, wash with PBS, and prepare a single-cell suspension.

-

Count cells and adjust the concentration to 1x10^6 cells/mL in FACS buffer.

-

-

Surface Staining (CD44):

-

Aliquot 100 µL of cell suspension (1x10^5 cells) into FACS tubes.

-

Add the anti-CD44 antibody at the manufacturer's recommended concentration.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with FACS buffer by centrifugation (300 x g for 5 minutes).

-

-

Intracellular Staining (MyD88):

-

Fix and permeabilize the cells according to the manufacturer's protocol for the fixation/permeabilization kit.

-

Add the anti-MyD88 antibody at the recommended concentration.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with permeabilization buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend cells in 300-500 µL of FACS buffer.

-